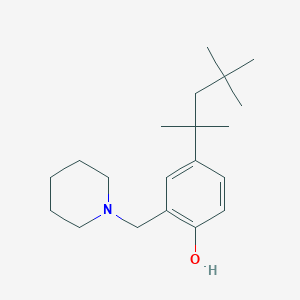
2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound that features a piperidine ring attached to a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring to the Phenol Group: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the phenol group.
Introduction of the Trimethylpentan Group: This can be done through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring and phenol group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups to the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: Could be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperidine ring and phenol group can interact with biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Piperidin-1-ylmethyl)phenol: Lacks the trimethylpentan group.
4-(2,4,4-Trimethylpentan-2-yl)phenol: Lacks the piperidine ring.
2-(Piperidin-1-ylmethyl)-4-methylphenol: Has a methyl group instead of the trimethylpentan group.
Uniqueness
2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of both the piperidine ring and the bulky trimethylpentan group, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
5414-83-5 |
|---|---|
Fórmula molecular |
C20H33NO |
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
2-(piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C20H33NO/c1-19(2,3)15-20(4,5)17-9-10-18(22)16(13-17)14-21-11-7-6-8-12-21/h9-10,13,22H,6-8,11-12,14-15H2,1-5H3 |
Clave InChI |
GWNLLAJONXXKEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)CN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



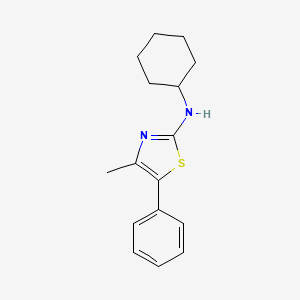


![Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14726945.png)
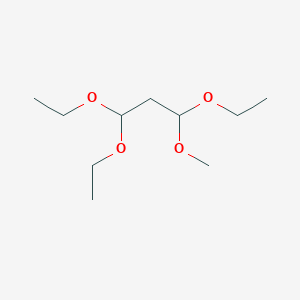

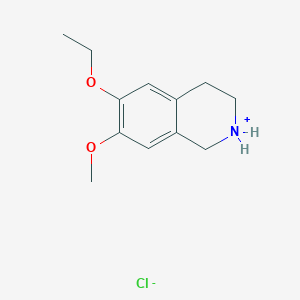
![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)
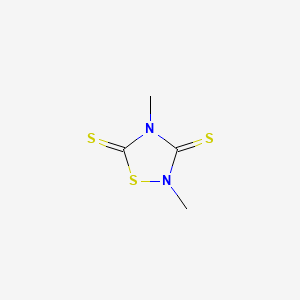
![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)

![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
